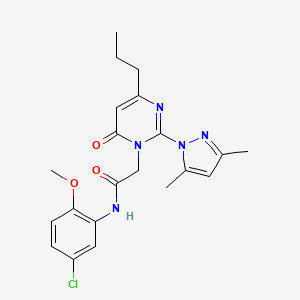

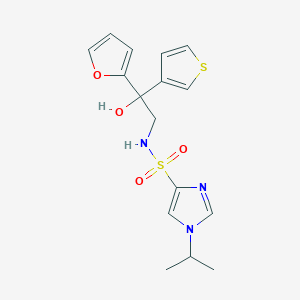

![molecular formula C10H14ClNO2S B2425249 Ethyl 4h,5h,6h,7h-thieno[2,3-c]pyridine-2-carboxylate hydrochloride CAS No. 2174000-07-6](/img/structure/B2425249.png)

Ethyl 4h,5h,6h,7h-thieno[2,3-c]pyridine-2-carboxylate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 4h,5h,6h,7h-thieno[2,3-c]pyridine-2-carboxylate hydrochloride is a chemical compound used in scientific research. Its unique structure enables diverse applications, such as drug discovery and organic synthesis. It has a molecular weight of 139.22 .

Synthesis Analysis

The synthesis of thieno[2,3-c]pyridine derived GRK2 inhibitors has been documented . The process involves growing from the meta-position of the pendant phenethyl moiety towards the solvent and introducing a substituent in the 4-position .Molecular Structure Analysis

The molecular structure of Ethyl 4h,5h,6h,7h-thieno[2,3-c]pyridine-2-carboxylate hydrochloride is unique and enables it to interact with various biological targets of interest . The ring nitrogen acts as a hydrogen bond acceptor interacting with a backbone amide NH-group .Chemical Reactions Analysis

The chemical reactions involving Ethyl 4h,5h,6h,7h-thieno[2,3-c]pyridine-2-carboxylate hydrochloride are complex and involve several steps . For instance, the removal of the CF3-group maintained the affinity, while moving it to the 3-position of the benzene ring resulted in a fourfold drop .Physical And Chemical Properties Analysis

Ethyl 4h,5h,6h,7h-thieno[2,3-c]pyridine-2-carboxylate hydrochloride has a molecular weight of 139.22 . It is in the form of oil .Scientific Research Applications

Kinase Inhibitors

Thieno[2,3-c]pyridine derivatives have been used in the synthesis of GRK2 inhibitors . The thieno[2,3-c]pyridine scaffold meets the criteria for ATP-mimetic kinase inhibitors and has been used as a starting point for drug discovery programs . A hit compound bearing the thieno[2,3-c]pyridine moiety was identified in the search for inhibitors of the GRK2 kinase .

Drug Discovery Programs

Thieno[2,3-c]pyridine derivatives have been prepared as starting points for future drug discovery programs . These compounds have been used to develop a collection of potent and highly ligand efficient inhibitors .

Synthesis of Thieno[3,2-d]pyrimidine-7-carbonitriles

3-amino-4-cyano-2-thiophenecarboxamides have been used as versatile synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles . This process involves heating thiophene-2-carboxamides in formic acid .

Synthesis of Thieno[3,4-b]pyridine-7-carboxamides

Unexpectedly, the same process used to synthesize thieno[3,2-d]pyrimidine-7-carbonitriles also resulted in the preparation of thieno[3,4-b]pyridine-7-carboxamides .

Development of Kinase Inhibitors

The bicyclic thieno[2,3-c]pyridine system has attracted attention as a potential starting point for the development of kinase inhibitors . The molecular basis of the interaction between this bicyclic core and the kinase proteins has been studied .

Chemical Transformations

The presence of the heteroatom in the aromatic ring usually leads to attenuated reactivity and increased selectivity in chemical transformations, which contributes to the frequent use of thieno[2,3-c]pyridine derivatives .

Safety and Hazards

The safety information for Ethyl 4h,5h,6h,7h-thieno[2,3-c]pyridine-2-carboxylate hydrochloride indicates that it is classified under GHS05 and GHS07 . The hazard statements include H302, H315, H318, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

Similar compounds, such as thieno[2,3-c]pyridine derivatives, have been identified as inhibitors of the g protein-coupled receptor kinase 2 (grk2) . GRK2 plays a crucial role in regulating the activity of G protein-coupled receptors (GPCRs), which are involved in various physiological processes.

Mode of Action

Thieno[2,3-c]pyridine derivatives, which share a similar structure, are known to act as atp-mimetic kinase inhibitors . They bind to the ATP-binding site of their target kinase, preventing ATP from binding and thus inhibiting the kinase’s activity .

Biochemical Pathways

For instance, if it inhibits GRK2, it could affect GPCR signaling pathways .

Result of Action

As a potential kinase inhibitor, it could prevent the phosphorylation of specific substrates, thereby altering cellular signaling pathways .

properties

IUPAC Name |

ethyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S.ClH/c1-2-13-10(12)8-5-7-3-4-11-6-9(7)14-8;/h5,11H,2-4,6H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISQFMHMHXHXVDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(S1)CNCC2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4h,5h,6h,7h-thieno[2,3-c]pyridine-2-carboxylate hydrochloride | |

CAS RN |

2174000-07-6 |

Source

|

| Record name | ethyl 4H,5H,6H,7H-thieno[2,3-c]pyridine-2-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

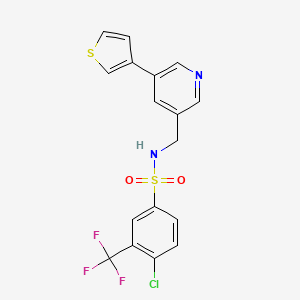

![(1R,5S)-8-((5-fluoro-2-methoxyphenyl)sulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2425168.png)

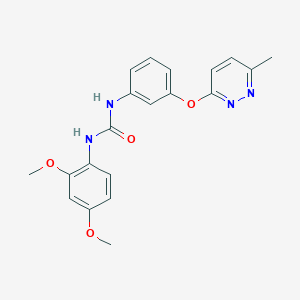

![N-[1-(Aminomethyl)cyclohexyl]-5-(1-methylpyrazol-3-yl)-1,2-oxazole-3-carboxamide;hydrochloride](/img/structure/B2425169.png)

![N-(3-(2,2-dimethylhydrazinecarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2425175.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-bromobenzamide](/img/structure/B2425176.png)

![8-(2,5-dimethylphenyl)-3-(4-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2425181.png)

![(1R,6S)-9-oxa-10-azatricyclo[4.2.1.1(2,5)]decane hydrochloride](/img/structure/B2425184.png)

![N-(2,5-dimethoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2425185.png)